3-ETHOXY-2-NITRO-8-[(Z)-2,3,3-TRICHLORO-1-NITRO-2-PROPENYLIDENE]-7-AZABICYCLO[4.2.0]OCTA-1(6),2,4-TRIENE
Overview
Description
3-ETHOXY-2-NITRO-8-[(Z)-2,3,3-TRICHLORO-1-NITRO-2-PROPENYLIDENE]-7-AZABICYCLO[420]OCTA-1(6),2,4-TRIENE is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, ethoxy, and trichloronitropropene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHOXY-2-NITRO-8-[(Z)-2,3,3-TRICHLORO-1-NITRO-2-PROPENYLIDENE]-7-AZABICYCLO[4.2.0]OCTA-1(6),2,4-TRIENE typically involves a multi-step process. One common method includes the [3+2] cycloaddition reaction of 3,3,3-trichloro-1-nitroprop-1-ene with nitrile N-oxides . This reaction is carried out under controlled conditions to ensure regioselectivity and yield optimization.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with modifications to improve efficiency and reduce costs. This could include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
3-ETHOXY-2-NITRO-8-[(Z)-2,3,3-TRICHLORO-1-NITRO-2-PROPENYLIDENE]-7-AZABICYCLO[4.2.0]OCTA-1(6),2,4-TRIENE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution of the ethoxy group could yield various substituted derivatives.
Scientific Research Applications
3-ETHOXY-2-NITRO-8-[(Z)-2,3,3-TRICHLORO-1-NITRO-2-PROPENYLIDENE]-7-AZABICYCLO[4.2.0]OCTA-1(6),2,4-TRIENE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying the effects of nitro and trichloronitropropene groups on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-ETHOXY-2-NITRO-8-[(Z)-2,3,3-TRICHLORO-1-NITRO-2-PROPENYLIDENE]-7-AZABICYCLO[4.2.0]OCTA-1(6),2,4-TRIENE involves its interaction with molecular targets in biological systems. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trichloronitropropene moiety may also contribute to its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
3-ethoxy-2-nitro-7-azabicyclo[4.2.0]octa-1,3,5-triene: Lacks the trichloronitropropene group.
2-nitro-8-(2,3,3-trichloro-1-nitroprop-2-en-1-ylidene)-7-azabicyclo[4.2.0]octa-1,3,5-triene: Lacks the ethoxy group.
3-ethoxy-2-nitro-7-azabicyclo[4.2.0]octa-1,3,5-triene: Lacks both the trichloronitropropene and ethoxy groups.
Uniqueness
The presence of both the ethoxy and trichloronitropropene groups in 3-ETHOXY-2-NITRO-8-[(Z)-2,3,3-TRICHLORO-1-NITRO-2-PROPENYLIDENE]-7-AZABICYCLO[420]OCTA-1(6),2,4-TRIENE makes it unique compared to similar compounds
Properties
IUPAC Name |
(8Z)-3-ethoxy-2-nitro-8-(2,3,3-trichloro-1-nitroprop-2-enylidene)-7-azabicyclo[4.2.0]octa-1(6),2,4-triene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3N3O5/c1-2-23-6-4-3-5-7(10(6)17(19)20)9(16-5)11(18(21)22)8(13)12(14)15/h3-4,16H,2H2,1H3/b11-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZKSRRVUISBRV-LUAWRHEFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)NC2=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C\2=C(C=C1)N/C2=C(/C(=C(Cl)Cl)Cl)\[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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